
1'-Phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles. This compound is characterized by its unique structure, which includes a phenyl group and two thiophene rings attached to a bipyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with thiophene-2-carbaldehyde can lead to the formation of intermediate compounds, which are then subjected to further cyclization to yield the desired bipyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule with properties such as antimicrobial, antifungal, and anticancer activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be compared with other similar compounds, such as:
1,3,5-Triphenyl-2-pyrazoline: Known for its MAO inhibitory activities.
5-(4-chlorophenyl)-1-thiocarbamoyl-3-(thiophen-2-yl)-2-pyrazoline: Exhibits antimicrobial properties.
5-(4-chlorophenyl)-1-carbamoyl-3-(thiophen-2-yl)-2-pyrazoline: Also known for its antimicrobial activities.
The uniqueness of 1’-Phenyl-3’,5-di(thiophen-2-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
876747-45-4 |
|---|---|
Molekularformel |
C20H16N4S2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
1-phenyl-3-thiophen-2-yl-4-(3-thiophen-2-yl-4,5-dihydro-1H-pyrazol-5-yl)pyrazole |
InChI |
InChI=1S/C20H16N4S2/c1-2-6-14(7-3-1)24-13-15(20(23-24)19-9-5-11-26-19)16-12-17(22-21-16)18-8-4-10-25-18/h1-11,13,16,21H,12H2 |
InChI-Schlüssel |
SLPTUSPAPSRBLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NN=C1C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
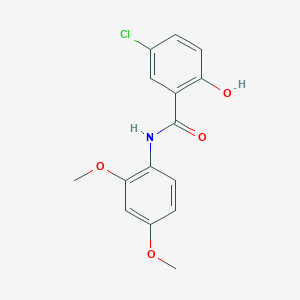
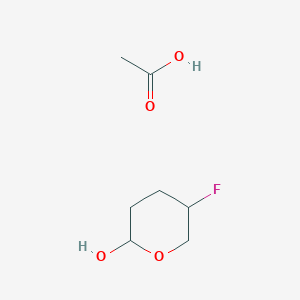
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
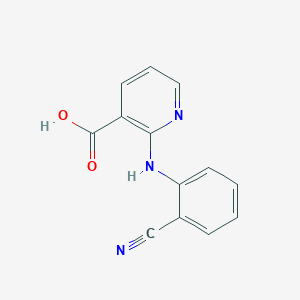
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
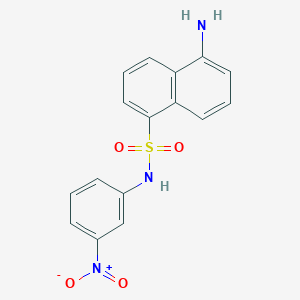
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
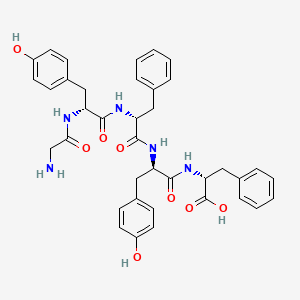
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
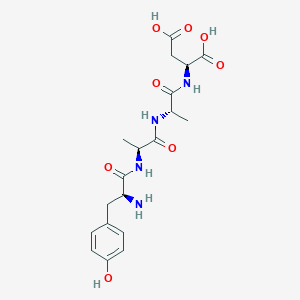
![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
